molecular formula C24H29FN4O2 B2718020 N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922065-00-7

N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2718020
CAS RN: 922065-00-7
M. Wt: 424.52
InChI Key: JAWRWPRYVSXNPO-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H29FN4O2 and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agent Synthesis

Research on compounds with similar structural features, such as the novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, has shown promising antitumor activities against various cancer cell lines. These compounds were synthesized using a one-pot three-component method and evaluated for their inhibitory activities, showing potency comparable to 5-fluorouracil, a positive control, with mechanisms involving cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016).

Antagonistic Activities and Organic Synthesis

Derivatives of tetrahydroquinoline and pyrrolidine have been synthesized, showcasing the diverse chemical reactions and potential biological activities these structures can possess. For instance, arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines demonstrated significant α1-adrenoceptor antagonistic activities with a uroselective profile, highlighting their potential in treating conditions related to α1-adrenoreceptor activity (Rak et al., 2016).

Role in Orexin Receptor Antagonism

Compounds with similar structural components have been explored for their role in modulating orexin receptors, which are crucial in regulating sleep-wake cycles and stress responses. A study on orexin-1 receptor antagonism showed the potential to attenuate stress-induced hyperarousal without inducing hypnotic effects, suggesting a therapeutic strategy for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Synthetic Methodologies and Chemical Properties

Research into the synthesis of pyrindines and tetrahydroquinolines through a one-pot multi-component process underscores the versatility and potential of these chemical structures in organic synthesis. This approach enables the efficient creation of complex molecules, which can be further explored for various applications, including medicinal chemistry (Yehia et al., 2002).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-28-12-6-7-17-15-18(10-11-21(17)28)22(29-13-4-5-14-29)16-26-23(30)24(31)27-20-9-3-2-8-19(20)25/h2-3,8-11,15,22H,4-7,12-14,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWRWPRYVSXNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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